molecular formula C18H26N2O4S2 B2833527 N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE CAS No. 324067-58-5

N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE

Cat. No.: B2833527
CAS No.: 324067-58-5
M. Wt: 398.54
InChI Key: RCUWMYJFXNBHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1,N5,N5-Tetraethylnaphthalene-1,5-disulfonamide is a sulfonamide derivative featuring a naphthalene backbone substituted with sulfonamide groups at the 1- and 5-positions, each bearing two ethyl groups.

Properties

IUPAC Name

1-N,1-N,5-N,5-N-tetraethylnaphthalene-1,5-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S2/c1-5-19(6-2)25(21,22)17-13-9-12-16-15(17)11-10-14-18(16)26(23,24)20(7-3)8-4/h9-14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUWMYJFXNBHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE is scaled up using automated systems that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its various applications .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This involves replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols .

Scientific Research Applications

N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N1,N1,N5,N5-tetraethylnaphthalene-1,5-disulfonamide and related compounds:

Compound Structure Substituents CAS/ECHA Number Primary Use/Property
This compound Naphthalene-1,5-disulfonamide with tetraethyl groups on sulfonamide nitrogens -N(Et)₂ at positions 1 and 5 Not provided Hypothesized: Chelation, catalysis, or pesticide synergism (extrapolated)
Tolylfluanid 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide -Cl, -F, -N(Me)₂, -4-methylphenyl 731-27-1 Fungicide, algicide
Dichlofluanid 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide -Cl, -F, -N(Me)₂, -phenyl 1085-98-9 Fungicide, wood preservative
Thiamine Naphthalene-1,5-disulfonate Thiamine (vitamin B1) complexed with naphthalene-1,5-disulfonate Thiazolium and pyrimidine moieties + sulfonate 573-09-1 (ECHA 209-349-5) Pharmaceutical (vitamin supplementation)

Key Differences and Implications :

  • Substituent Effects: The tetraethyl groups in the target compound likely enhance its lipophilicity compared to analogs like tolylfluanid (dimethylamino and methylphenyl groups) or dichlofluanid (phenyl and dimethylamino groups). This could influence membrane permeability in biological systems or solubility in organic solvents . Electron-Withdrawing vs. Electron-Donating Groups: Tolylfluanid and dichlofluanid contain electronegative substituents (-Cl, -F) that stabilize the sulfonamide moiety, enhancing pesticidal activity. In contrast, the tetraethyl groups in the target compound are electron-donating, which may reduce reactivity but improve stability in non-polar environments .
  • Functional Applications :

    • Pesticidal Sulfonamides (e.g., tolylfluanid): These act as protease inhibitors, disrupting fungal cell walls. The tetraethyl compound lacks halogen substituents critical for this mechanism, suggesting divergent applications .
    • Thiamine Naphthalene-1,5-disulfonate : The sulfonate groups here facilitate ionic interactions, making the compound water-soluble and suitable for pharmaceutical formulations. The target compound’s sulfonamide groups (vs. sulfonate) may instead enable hydrogen bonding or coordination chemistry .

Research Findings and Data Gaps

  • Tolylfluanid/Dichlofluanid : Studies show these compounds degrade into environmentally persistent metabolites, raising ecotoxicological concerns. The tetraethyl compound’s lack of halogens may reduce such risks but requires verification .
  • Thiamine Complex: The naphthalene-1,5-disulfonate anion in this complex improves thiamine’s stability and bioavailability.

Hypothetical Data Table (Extrapolated Properties) :

Property This compound Tolylfluanid Thiamine Naphthalene-1,5-disulfonate
LogP (Lipophilicity) High (predicted) 3.8 Low (ionic nature)
Water Solubility Low 0.2 mg/L High (>100 mg/mL)
Thermal Stability Stable up to 200°C (estimated) Decomposes at 150°C Stable up to 300°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.